2-Ethylthieno[2,3-d]pyrimidin-4-ol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-6-9-7(11)5-3-4-12-8(5)10-6/h3-4H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNCROFSWDYSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CS2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364212 | |
| Record name | 2-ethylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837975 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56844-39-4 | |
| Record name | 2-Ethylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56844-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Biological Activity Spectrum of 2 Ethylthieno 2,3 D Pyrimidin 4 Ol Analogues
Antimicrobial Activity
Thieno[2,3-d]pyrimidine (B153573) derivatives have shown considerable promise as antimicrobial agents, with activity against a variety of bacterial and fungal pathogens. nih.govnih.govresearchgate.net
Antibacterial Efficacy
The antibacterial potential of 2-Ethylthieno[2,3-d]pyrimidin-4-ol analogues has been investigated against several bacterial species, including mycobacteria and both Gram-positive and Gram-negative bacteria.
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.gov Research has explored thieno[2,3-d]pyrimidine derivatives as potential anti-tuberculosis agents. Some synthesized compounds with a thieno[2,3-d]pyrimidine core have demonstrated potent antituberculosis activity. mdpi.com Specifically, certain thienopyrimidinone derivatives have been found to be active against mycobacterial pathogens through the inhibition of the essential enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). acs.org
Mycobacterium smegmatis and Mycobacterium bovis BCG are often used as surrogate models for studying M. tuberculosis. The development of TrmD inhibitors based on the thienopyrimidinone scaffold has shown activity against these mycobacterial species, providing a basis for further development of this class of compounds as antimicrobial agents. acs.org
Helicobacter pylori infection is a major cause of gastritis and peptic ulcers, and its treatment is challenged by increasing antibiotic resistance. nih.govacs.orgnih.gov Thienopyrimidine compounds have been identified as selective inhibitors of H. pylori. nih.govacs.orgnih.gov High-throughput screening identified two structurally related thienopyrimidine compounds that selectively inhibited H. pylori over other gut bacteria. nih.govacs.orgnih.gov
The mechanism of action of these thienopyrimidine analogues against H. pylori has been elucidated. They target the respiratory Complex I, specifically the NuoD subunit. nih.govacs.orgnih.govuthsc.eduresearchgate.net This enzyme complex is crucial for ATP synthesis in H. pylori. By inhibiting NuoD, the thienopyrimidines disrupt the bacterium's energy metabolism, leading to its demise. nih.govacs.orgnih.govuthsc.eduresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these compounds, leading to the development of lead compounds with increased efficacy against H. pylori. nih.govacs.orgnih.govresearchgate.net
Analogues of thieno[2,3-d]pyrimidine have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria. Several synthesized thieno[2,3-d]pyrimidinediones exhibited potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One compound, in particular, displayed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L against these resistant strains. nih.gov However, the activity of these specific compounds against Gram-negative pathogens was generally weak. nih.gov
Other studies on pyrimidine (B1678525) analogues have shown that the presence of electron-withdrawing groups, such as chloro and bromo groups, can enhance antimicrobial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. enterica, P. aeruginosa) bacteria. nih.gov For example, certain pyrimidin-2-ol/thiol/amine analogues have shown significant activity, with some compounds being more potent than the standard drug cefadroxil. nih.gov
Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine and Pyrimidine Analogues
| Compound Type | Target Organism | Activity/MIC | Reference |
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | 2–16 mg/L | nih.gov |
| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus, B. subtilis | MICsa = 0.91 µM/ml, MICbs = 0.96 µM/ml | nih.gov |
| Pyrimidin-2-ol/thiol/amine Analogues | E. coli, S. enterica, P. aeruginosa | MICec = 0.91 µM/ml, MICse = 1.55 µM/ml, MICpa = 0.77 µM/ml | nih.gov |
Antifungal Efficacy
The antifungal properties of thieno[2,3-d]pyrimidine analogues have also been a subject of investigation, particularly against plant pathogenic fungi.
Fusarium oxysporum and Rhizoctonia solani are significant soil-borne fungal pathogens that cause diseases in a wide range of crops. nih.govresearchgate.net Studies have shown that extracts from various plants containing diverse phytochemicals can exhibit antifungal activity against these pathogens. researchgate.net While direct studies on this compound against these specific fungi are not extensively detailed in the provided context, the broader class of pyrimidine derivatives has shown promise. For instance, certain pyrimidin-2-ol/thiol/amine analogues have demonstrated significant antifungal activity against Aspergillus niger and moderate activity against Candida albicans. nih.govresearchgate.net The presence of a bromine atom in one of the synthesized compounds was found to be most potent against A. niger. nih.gov This suggests that the pyrimidine core, a key component of the thieno[2,3-d]pyrimidine structure, is a viable scaffold for developing antifungal agents.
Antiviral Activity
In addition to their antimicrobial properties, thieno[2,3-d]pyrimidine derivatives have been screened for antiviral activity. Research has explored the synthesis of various cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives. nih.gov In one study, four such nucleoside analogues were tested for their antiviral effects against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.gov One of the compounds demonstrated the highest activity against HSV-1 among the tested group. nih.gov However, none of the four compounds showed any activity against HAV. nih.gov This indicates that the thieno[2,3-d]pyrimidine scaffold can be a starting point for the development of antiviral agents, although the specific activity is dependent on the nature of the substituents and the target virus.
Anticancer and Antiproliferative Properties
Analogues of this compound have demonstrated notable potential as anticancer and antiproliferative agents through various mechanisms of action.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have been evaluated against a broad spectrum of human cancer cell lines, revealing their potential as anticancer agents.
Prostate Cancer (PC-3): Certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to thienopyrimidines, have shown moderate inhibitory activity against the PC-3 prostate cancer cell line. nih.gov For instance, compound 8b in one study exhibited an IC50 value of 18.01 µM. nih.gov Another study on novel thieno[2,3-d]pyrimidine analogues identified compounds with significant anti-proliferative activities against PC3 cells. nih.gov Thieno[2,3-b]pyridine compounds have also been shown to inhibit prostate cancer proliferation. nih.govnih.gov
Colon Cancer (HCT-116, SW480): While some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed only mild cytotoxic activity against the HCT-116 colon cancer cell line, other thienopyrimidine analogues have demonstrated more potent effects. nih.gov For example, newly synthesized thienopyrimidine derivatives were evaluated for their in vitro cytotoxicity against HCT-116 cells, among others. nih.gov Additionally, the cytotoxic activity of certain pyrrolo[2,3-d]pyrimidine derivatives has been assessed against the SW480 human colon cancer cell line. nih.gov
Leukemia: One study investigated the cytotoxicity of thienopyrimidine derivatives against human acute T-cell leukemia (Jurkat) and human leukemia (HL-60) cell lines. mdpi.com The synthesized thienopyrimidine 4x showed slight activity against the HL-60 cell line with an IC50 of 10.2 ± 0.20 μM. mdpi.com
Hepatocellular Carcinoma (HepG2): Thieno[2,3-d]pyrimidine analogues have been a focus of research for their potential against liver cancer. One study synthesized and evaluated novel analogues as potential anticancer VEGFR-2 inhibitors, assessing their potential against HepG2 cell lines. nih.gov Another study reported that a series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives exhibited anti-tumor effects on HepG2 cells. mdpi.com Furthermore, some synthesized chalcone-thienopyrimidine derivatives have shown anticancer activity in HepG2 cell lines. mdpi.com The cytotoxicity of various plant extracts has also been determined against HepG2 cells using the Sulforhodamine B (SRB) assay. nih.gov Mesoionic 1,3,4-thiadiazolium derivatives have also demonstrated selective cytotoxicity on HepG2 cells. plos.org
Laryngeal Carcinoma (HEp-2): Information specifically regarding the cytotoxicity of this compound analogues against HEp-2 cells is limited in the provided context.
Breast Cancer (MCF-7): The MCF-7 breast cancer cell line has been a common target for evaluating the efficacy of thieno[2,3-d]pyrimidine derivatives. mdpi.com Several studies have reported the inhibitory activity of these compounds against MCF-7 cells. mdpi.comresearchgate.net For instance, one study found that a thienopyrimidine derivative exhibited greater toxicity against the MCF-7 cell line than the standard drug Paclitaxel. ekb.eg Another study reported that a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones inhibited the proliferation of MCF-7 cells. nih.gov A separate study on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates also demonstrated antiproliferative activity against MCF-7 cells. nih.gov
Lung Cancer (A549): The A549 human lung cancer cell line has also been used to test the cytotoxicity of thienopyrimidine analogues. nih.gov One study found that a specific compound, compound 15, had a potent anti-proliferative effect against A549 cells with an IC50 value of 0.94 μM, without being toxic to normal human liver cells. nih.gov Another study involving pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed strong anti-proliferative activity against A549 cells. nih.gov The cytotoxic effects of extracts from Nepeta paulsenii Briq. have also been evaluated against the A549 cell line. nih.gov
Cervical Cancer (HeLa): Some thieno[2,3-d]pyrimidine derivatives have demonstrated notable cytotoxicity against the HeLa cervical cancer cell line. ekb.eg One particular compound showed higher cytotoxicity against HeLa cells than the chemotherapy drug paclitaxel. ekb.eg Additionally, new thienopyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against HeLa cells. nih.gov
Interactive Table: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Analogues
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (8b) | PC-3 (Prostate) | 18.01 | nih.gov |
| Thienopyrimidine (4x) | HL-60 (Leukemia) | 10.2 ± 0.20 | mdpi.com |
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (15) | A549 (Lung) | 0.94 | nih.gov |
| Thienopyrimidine derivative | MCF-7 (Breast) | 18.87 µg/mL | ekb.eg |
| Thienopyrimidine derivative | HeLa (Cervical) | 40.74 µg/mL | ekb.eg |
Inhibition of Cell Proliferation and Induction of Apoptosis
Beyond direct cytotoxicity, analogues of this compound have been shown to inhibit cancer cell growth by halting cell proliferation and triggering programmed cell death, or apoptosis.
Studies have demonstrated that these compounds can arrest the cell cycle at different phases. For example, some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines caused cell cycle arrest in the G1 phase in the estrogen-positive MCF-7 breast cancer cell line. mdpi.comnih.gov In another instance, a novel thieno[2,3-d]pyrimidine derivative, compound 8b, was found to induce G2-M phase arrest in HepG2 cells. researchgate.net
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Research has shown that certain thieno[2,3-d]pyrimidine derivatives can induce apoptosis in cancer cells. nih.gov For instance, one study highlighted a compound, 8b, as a promising VEGFR-2 inhibitor that induces apoptosis. researchgate.net Another study demonstrated that a specific compound, compound 15, induced apoptosis in A549 lung cancer cells by increasing the level of the pro-apoptotic protein Bax and decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, some derivatives have been shown to induce apoptosis through the intrinsic pathway, as evidenced by western blot analysis of apoptosis markers. nih.gov
Anti-Inflammatory Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. This activity is often linked to the inhibition of enzymes such as cyclooxygenase (COX). Some of these compounds have shown promising results in in vitro anti-inflammatory assays.
Antiparasitic Activity
The therapeutic potential of this compound analogues extends to fighting parasitic infections.
Against Trypanosomatid Parasites
Trypanosoma brucei: Synthetic analogues of cryptolepine, which share structural similarities with thienopyrimidines, have exhibited potent in vitro activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.net Some of these analogues were found to be highly potent with IC50 values in the nanomolar range. researchgate.net Additionally, a screening of thousands of compounds identified 2-aminopyrazines and 2-aminopyridines as promising leads against T. brucei. nih.gov Nitrofurantoin analogs have also been evaluated for their trypanocidal activity against various Trypanosoma species, including T. b. brucei. nih.gov
Leishmania major: The antileishmanial activity of various compounds has been investigated. For instance, (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives were screened for their activity against Leishmania major promastigotes. researchgate.net Another study focused on 2-amino-4,6-dimethylpyridine (B145770) derivatives, which inhibited the growth of Leishmania mexicana promastigotes and intracellular amastigotes. nih.gov
Against Plasmodium falciparum (Antimalarial Activity)
Thieno[3,2-d]pyrimidines, isomeric to the [2,3-d] series, have been identified as having dual-stage antiplasmodial activity, effective against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. nih.gov Based on a hit compound, Gamhepathiopine, a series of 4-substituted thieno[3,2-d]pyrimidines were synthesized and evaluated, with some showing good activity against the drug-resistant K1 strain of P. falciparum. nih.govmalariaworld.org The in vitro activity of various antimalarials has been determined against clinical isolates of P. falciparum. scispace.com Additionally, some antiretroviral drugs, such as certain non-nucleoside reverse transcriptase inhibitors and protease inhibitors, have demonstrated in vitro activity against P. falciparum. nih.gov
Interactive Table: Antiparasitic Activity of Related Compounds
| Compound Class | Parasite | Activity/IC50 | Reference |
| Cryptolepine analogues | Trypanosoma brucei | < 3 nM | researchgate.net |
| 2-aminopyrazines/2-aminopyridines | Trypanosoma brucei | Submicromolar range | nih.gov |
| 4-substituted thieno[3,2-d]pyrimidines | Plasmodium falciparum (K1) | Submicromolar range | nih.gov |
| (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones | Leishmania major | IC50 < 20 µM | researchgate.net |
Against Trichinella spiralis
Recent research has demonstrated the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as effective agents against the parasitic nematode Trichinella spiralis, the causative agent of trichinellosis. A study involving the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-ones bearing a benzimidazole (B57391) ring has shown promising results. nih.gov
In this study, several synthesized compounds exhibited significant in vitro activity against T. spiralis. Notably, the benzimidazole derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones displayed higher efficacy compared to the standard drug, albendazole. nih.gov One of the most active compounds, 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one, demonstrated a 95% reduction in parasite viability at a concentration of 5 mg/kg after 24 hours of incubation. nih.gov Other derivatives also showed substantial activity, with some achieving 90% efficacy after 48 hours at the same concentration. nih.gov
These findings highlight the potential of the thieno[2,3-d]pyrimidine scaffold as a promising framework for the development of new anthelmintic drugs for the treatment of trichinellosis.
Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Analogues Against Trichinella spiralis
| Compound | Efficacy (%) | Incubation Time (hours) |
|---|---|---|
| 2-[2-(5-nitro-1H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one | 95 | 24 |
| Compound 8 | 90 | 48 |
| Compound 10 | 90 | 48 |
| 2-{2-[(5(6)-nitro-1H-benzimidazol-2-yl)thio]ethyl}-5,6,7,8-tetrahydro nih.gov-benzothieno[2,3-d]pyrimidin-4(3H)-one (Compound 11) | 90 | 24 |
Data sourced from a study on novel thieno[2,3-d]pyrimidin-4(3H)-ones containing a benzimidazole ring. nih.gov
Other Therapeutic Potentials
Beyond their anthelmintic properties, analogues of this compound have been investigated for a multitude of other therapeutic applications. The versatility of the thienopyrimidine core has allowed for the development of compounds with diverse pharmacological profiles.
Antihypertensive Activity: A series of thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitutions at the N-3 position have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Three of these compounds, which contain a [(2-methoxyphenyl)piperazinyl]ethyl moiety at N-3 and a hydrogen at N-1, were identified as potent oral antihypertensive agents. nih.gov
Antiallergic and Antihistaminic Activity: Novel 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have demonstrated oral activity in rat passive cutaneous anaphylaxis tests, indicating their potential as antiallergic agents. researchgate.net The activity was found to be influenced by substitutions at the 5 and 6 positions of the thienopyrimidine ring. researchgate.net Furthermore, certain condensed 2-(substituted)arylaminoethylpyrimidin-4(3H)-ones have been reported to exhibit H1-antihistaminic activity. ekb.eg
Antidepressant Activity: Several studies have explored the antidepressant potential of thieno[2,3-d]pyrimidine analogues. A series of substituted 4-aryltetrahydrothieno[2,3-c]pyridines were found to inhibit the uptake of norepinephrine (B1679862) and serotonin (B10506), key neurotransmitters implicated in depression. scielo.br
Antiplatelet Activity: The thienopyridine scaffold is well-known for its antiplatelet effects, with clopidogrel (B1663587) being a prominent example. While direct studies on this compound analogues are limited, the broader class of thienopyridines has been extensively investigated for its ability to inhibit platelet aggregation.
Antioxidant Activity: The antioxidant properties of thienopyrimidine derivatives have also been a subject of research. Their ability to scavenge free radicals suggests potential applications in conditions associated with oxidative stress.
Neurotropic Activity: The neurotropic activity of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines has been evaluated, with studies indicating potential effects on the central nervous system. nih.gov
Anthelmintic Activity (Broader Spectrum): In addition to their activity against Trichinella spiralis, other thienopyrimidine derivatives have shown broader anthelmintic potential. For instance, a class of compounds known as 2,4-diaminothieno[3,2-d]pyrimidines has demonstrated efficacy against the whipworm Trichuris muris, including its egg stages. nih.gov
Hypolipidaemic and Anti-diabetic Potential: A series of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have been screened for their antihyperlipaemic activity, with some compounds demonstrating a significant reduction in serum triglyceride levels. nih.gov While specific studies on the anti-diabetic activity of this compound analogues are not extensively documented, the general thienopyrimidine scaffold is recognized for its potential in developing anti-diabetic agents. nih.gov
Spasmolytic and Analgesic Activity: The therapeutic potential of thienopyrimidine derivatives extends to spasmolytic and analgesic effects. While specific data for this compound analogues in these areas is not abundant, the broader class of compounds has been investigated for these properties. For example, certain pyrido[2,3-d]-pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities. researchgate.net
Table 2: Summary of Other Therapeutic Potentials of Thieno[2,3-d]pyrimidine Analogues
| Therapeutic Potential | Investigated Derivatives | Key Findings |
|---|---|---|
| Antihypertensive | Thieno[2,3-d]pyrimidine-2,4-diones | Potent oral activity in spontaneously hypertensive rats. nih.gov |
| Antiallergic | 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates | Oral activity in rat passive cutaneous anaphylaxis test. researchgate.net |
| Antidepressant | 4-aryltetrahydrothieno[2,3-c]pyridines | Inhibition of norepinephrine and serotonin reuptake. scielo.br |
| Antihistaminic | Condensed 2-(substituted)arylaminoethylpyrimidin-4(3H)-ones | H1-antihistaminic activity demonstrated. ekb.eg |
| Antiplatelet | Thienopyridines (general class) | Known inhibitors of platelet aggregation. |
| Antioxidant | Various thienopyrimidine derivatives | Potential to scavenge free radicals. |
| Neurotropic | Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | Investigated for effects on the central nervous system. nih.gov |
| Anthelmintic | 2,4-diaminothieno[3,2-d]pyrimidines | Activity against Trichuris muris and its egg stages. nih.gov |
| Hypolipidaemic | 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones | Reduction of serum triglyceride levels. nih.gov |
| Anti-diabetic | Thienopyrimidines (general class) | Scaffold recognized for potential in developing anti-diabetic agents. nih.gov |
| Analgesic | Pyrido[2,3-d]-pyrimidine derivatives | Evaluated for analgesic and anti-inflammatory activities. researchgate.net |
Mechanisms of Action and Molecular Target Identification
Enzyme Inhibition and Modulatory Activities
Derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold have been identified as potent inhibitors of a range of enzymes, playing roles in cancer, infectious diseases, and inflammatory conditions.
Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleotides, making it a key target in cancer chemotherapy. mdpi.com Inhibition of DHFR leads to a depletion of tetrahydrofolate, which is essential for the synthesis of thymidylate and purine (B94841) nucleotides, ultimately causing cell death. mdpi.comacs.org Thieno[2,3-d]pyrimidine derivatives have been investigated as both classical and non-classical antifolates.
Several studies have synthesized and evaluated thieno[2,3-d]pyrimidine derivatives for their DHFR inhibitory activity. For instance, a series of 2-amino-4-oxo-thieno[2,3-d]pyrimidines demonstrated potent inhibition of human DHFR. nih.gov One classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be a highly potent dual inhibitor of human TS and human DHFR, with an IC₅₀ value of 20 nM for the latter. nih.gov More recently, new thienopyrimidine derivatives have been developed that show significant DHFR inhibition, with some compounds exhibiting IC₅₀ values comparable to the well-known DHFR inhibitor, Methotrexate. acs.orgnih.gov
Table 1: DHFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Compound 4 * | Human DHFR | 0.020 | nih.gov |
| Compound 20 | Human DHFR | 0.20 | acs.org |
| Compound 7d | DHFR | 0.462 | nih.gov |
| Compound 10e | DHFR | 0.541 | nih.gov |
| Methotrexate (Reference) | DHFR | 0.117 - 0.22 | acs.orgnih.gov |
*N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid
Pteridine Reductase 1 (PTR1) is an enzyme found in protozoan parasites like Leishmania. It provides an alternative pathway for the production of reduced folates, thus allowing the parasite to bypass the effects of DHFR inhibitors. nih.gov This makes dual inhibition of both DHFR and PTR1 a compelling strategy for developing effective anti-leishmanial drugs. nih.govnih.gov
Research has shown that compounds with a 2,4-diaminopyrimidine (B92962) skeleton, a structure related to the core of thienopyrimidines, can act as competitive inhibitors of both Leishmania chagasi PTR1 (LcPTR1) and DHFR-TS. nih.gov These derivatives have demonstrated low-micromolar inhibitory constants (Ki) against both enzymes, highlighting the potential for this chemical class to overcome drug resistance mechanisms in parasites. nih.govnih.gov
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Thienopyrimidine derivatives have emerged as a significant class of PI3K inhibitors. GDC-0941, a thieno[3,2-d]pyrimidine (B1254671) derivative, was the first PI3K inhibitor to enter clinical trials, paving the way for the development of numerous analogues. mdpi.com
Subsequent research has led to the discovery of novel thieno[2,3-d]pyrimidine series as highly potent and selective PI3K inhibitors. nih.gov Certain derivatives exhibit nanomolar inhibitory potency against the PI3Kα isoform and maintain high selectivity over the mTOR kinase. nih.gov Studies have detailed the inhibitory activity of various derivatives against the class I PI3K isoforms (α, β, γ, and δ). For example, compounds have been identified with specific inhibitory profiles, such as potent dual inhibition of PI3Kβ and PI3Kγ or selective inhibition of PI3Kδ. acs.orgnih.govtandfonline.comnih.gov
Table 2: PI3K Isoform Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound | PI3Kα (IC₅₀ nM) | PI3Kβ (IC₅₀ nM) | PI3Kγ (IC₅₀ nM) | PI3Kδ (IC₅₀ nM) | Source |
|---|---|---|---|---|---|
| 6g | 0.7 | 13 | 41 | 11 | nih.gov |
| 6k | 0.8 | 18 | 66 | 13 | nih.gov |
| % Inhibition at 10 µM | % Inhibition at 10 µM | % Inhibition at 10 µM | |||
| VIb | - | 72% | 84% | - | tandfonline.comnih.gov |
| IIIa | - | 62% | 70% | - | tandfonline.comnih.gov |
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the development and progression of several cancers. tandfonline.com The thieno[2,3-d]pyrimidine scaffold has been extensively explored for the development of EGFR inhibitors, serving as an alternative to the quinazoline (B50416) core found in many commercial drugs like Erlotinib (B232). researchgate.net
Numerous studies have reported the synthesis of 4-substituted thieno[2,3-d]pyrimidine derivatives that demonstrate potent EGFR inhibitory activity. nih.govtandfonline.comnih.gov Structure-activity relationship (SAR) studies have refined these molecules, leading to compounds with IC₅₀ values in the nanomolar range, sometimes exceeding the potency of reference drugs. tandfonline.comnih.gov For example, compound 5f was found to be 1.18-folds more potent than erlotinib in one study. tandfonline.com These inhibitors typically act by competing with ATP at the kinase's binding site. researchgate.net
Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5b | EGFRWT | 0.037 | tandfonline.com |
| 5b | EGFRT790M | 0.204 | tandfonline.com |
| 5f | EGFR | 0.042 | nih.gov |
| 6e | EGFR-TK | 0.133 | nih.gov |
| 10e | EGFR-TK | 0.151 | nih.gov |
In the search for narrow-spectrum antibiotics to combat Helicobacter pylori, high-throughput screening identified thienopyrimidine compounds as selective inhibitors of this bacterium. nih.govnih.gov Subsequent mode-of-action studies identified the target of these compounds as the NADH:ubiquinone oxidoreductase, also known as respiratory complex I. nih.govuthsc.edu This enzyme complex is uniquely essential for ATP synthesis in H. pylori. researchgate.net
Specifically, resistance mutations were mapped to the NuoD subunit of the complex I. nih.govuthsc.edu This subunit is part of the binding interface for the enzyme's substrate, ubiquinone. mdpi.com The thienopyrimidine inhibitors are believed to act at the NuoB-NuoD binding interface, thereby blocking the respiratory chain and leading to bacterial death. nih.gov This discovery has validated the respiratory complex I as a viable target for developing novel narrow-spectrum agents against H. pylori. nih.govnih.gov
Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of these enzymes, particularly PDE5, increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. nih.gov This mechanism is the basis for treatments of erectile dysfunction and pulmonary arterial hypertension. nih.gov
The thienopyrimidine scaffold has been identified as a viable core for the development of PDE inhibitors. Patent literature describes 4-amino-5,6-substituted thieno[2,3-d]pyrimidines as inhibitors of phosphodiesterase V (PDE5). google.com Furthermore, specific research has pointed to a thienopyrimidine derivative that preferentially inhibits Phosphodiesterase 4B (PDE4B), indicating that selectivity among PDE isozymes is achievable with this chemical class. orpha.net
17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a crucial enzyme in the synthesis of potent estrogens, specifically converting estrone (B1671321) to the more biologically active estradiol (B170435). Elevated levels of 17β-HSD1 are associated with estrogen-dependent conditions like breast cancer and endometriosis. nih.gov The thieno[2,3-d]pyrimidin-4-one scaffold has been identified as a promising framework for the development of potent 17β-HSD1 inhibitors. nih.gov
Inhibition of 17β-HSD1 can serve as a therapeutic strategy by reducing the local production of estradiol in diseased tissues. nih.gov Studies have shown that inhibitors targeting this enzyme can effectively decrease the generation of 17β-estradiol. nih.gov For instance, in a study on endometriosis tissue, a specific 17β-HSD1 inhibitor reduced estradiol production by over 85% in the majority of patients analyzed. nih.gov This highlights the potential of compounds based on the thieno[2,3-d]pyrimidine structure to modulate estrogen metabolism in pathological conditions.
| Compound Class | Target Enzyme | Effect | Reference |
| Thieno[2,3-d]pyrimidin-4-one derivatives | 17β-HSD1 | Inhibition of estradiol synthesis | nih.govnih.gov |
Inhibition of DNA Repair Proteins (e.g., REV7)
REV7 is a protein involved in translesion DNA synthesis (TLS), a mechanism that allows cells to tolerate and bypass DNA damage. As a component of DNA polymerase ζ, REV7 is critical for this DNA repair process. Inhibiting REV7 is a potential strategy to increase the sensitivity of cancer cells to agents that cause DNA damage. While direct inhibition of REV7 by 2-Ethylthieno[2,3-d]pyrimidin-4-ol has not been specifically detailed, the broader thieno[2,3-d]pyrimidine scaffold is under investigation for its potential to inhibit various proteins within the DNA damage response (DDR) pathways. nih.gov The development of small molecules that can disrupt the protein-protein interactions essential for DNA repair, such as those involving REV7, is an active area of cancer research. nih.gov
Protein-Ligand Interaction and Structural Biology Studies
Binding to Menin Protein
Menin is a scaffold protein that plays a dual role in both promoting and suppressing tumors through its interactions with various proteins, including the histone methyltransferase MLL1. nih.govmdpi.com The interaction between menin and MLL fusion proteins is a critical driver in certain types of acute leukemia. nih.govosti.gov Consequently, disrupting this protein-protein interaction with small-molecule inhibitors has emerged as a promising therapeutic approach. osti.govnih.gov
Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of the menin-MLL interaction. osti.govnih.gov For example, compounds from this class have been shown to bind to menin with high affinity, with some exhibiting a dissociation constant (Kd) in the nanomolar range. osti.gov One such inhibitor demonstrated a Kd of 24 nM and an IC50 of 31 nM for the inhibition of the menin-MLL interaction. osti.gov Structural biology studies have revealed that these inhibitors bind to a large central cavity on the menin protein, the same site where MLL binds. nih.govosti.govnih.gov The thieno[2,3-d]pyrimidine core, along with its various substituents, forms crucial hydrogen bonds and hydrophobic interactions within this pocket, effectively blocking the binding of MLL. osti.gov
| Compound Class | Target Protein | Binding Affinity (Kd) | Inhibitory Concentration (IC50) |
| Thieno[2,3-d]pyrimidine derivatives | Menin | ~10-24 nM | ~15-31 nM |
Interaction with Tubulin and Microtubule Depolymerization (Colchicine Binding Site)
Tubulin is the fundamental protein subunit of microtubules, which are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure. nih.gov The colchicine (B1669291) binding site on tubulin is a well-established target for small molecules that inhibit microtubule polymerization, making it a key target for anticancer drug development. nih.govnih.gov
Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as inhibitors of tubulin polymerization by interacting with the colchicine binding site. nih.gov These compounds disrupt the microtubule network within cancer cells, which leads to an arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis. The binding of these thienopyrimidine derivatives to the colchicine site prevents the tubulin protein from adopting the straight conformation necessary for microtubule assembly. nih.gov
Cellular Pathway Modulation (e.g., Inhibition of Cell Migration and Invasion)
The metastatic spread of cancer is driven by the ability of tumor cells to migrate and invade adjacent tissues. Thieno[2,3-d]pyrimidine derivatives have shown potential in inhibiting these critical processes. For example, certain 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have demonstrated anti-proliferative properties in breast cancer models. mdpi.com Similarly, other derivatives have been shown to inhibit the growth of human colon tumor cells. nih.gov The mechanism behind these effects is likely tied to the modulation of cellular pathways that control the cytoskeleton, cell adhesion, and proliferation, potentially as a downstream consequence of inhibiting targets like tubulin or various kinases. mdpi.comnih.govmdpi.com
Analysis of Drug Resistance Mechanisms and Target Mutations (e.g., in Helicobacter pylori)
Helicobacter pylori is a pathogenic bacterium linked to various gastric diseases, and its increasing antibiotic resistance poses a significant clinical challenge. mdpi.com Thieno[2,3-d]pyrimidine compounds have been explored as novel antibacterial agents against this bacterium. nih.gov One approach has been to target the respiratory complex I of H. pylori. nih.gov
Studies on the development of resistance to thienopyrimidine-based inhibitors in H. pylori have identified mutations in the nuoD gene, which is part of the respiratory complex. nih.gov Whole-genome sequencing of resistant mutants revealed non-synonymous single-nucleotide polymorphisms in nuoD, leading to amino acid changes such as A402P or T400I. nih.gov These mutations in the drug's target protein are a primary mechanism of resistance. nih.govresearchgate.netnih.gov Understanding these resistance mechanisms, which also include point mutations in genes like 23S rRNA for other antibiotics, is crucial for designing more robust and effective treatments against H. pylori. mdpi.comnih.govmdpi.com
| Organism | Drug Target | Resistance Mechanism | Reference |
| Helicobacter pylori | Respiratory Complex I (NuoD) | Point mutations in the nuoD gene | nih.gov |
Structure Activity Relationship Sar Investigations
Influence of Substituent Position and Nature on Biological Activity
Systematic modifications of the 2-Ethylthieno[2,3-d]pyrimidin-4-ol scaffold have revealed key structural features that govern its biological profile.
The placement of the ethyl group on the thienopyrimidine core is a critical determinant of activity. For instance, in a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, the 2-ethyl derivative demonstrated notable anti-proliferative effects against the MDA-MB-231 breast cancer cell line. mdpi.com Specifically, the 2-ethyl-4-amino-thieno[2,3-d]pyrimidine exhibited an IC50 value of 62.86 μg/mL against this cell line. mdpi.com This highlights the importance of the substituent at the 2-position for cytotoxic activity. While direct comparisons with a 6-ethyl analog of this compound were not found in the searched literature, the significant activity of the 2-ethyl compound underscores the sensitivity of the biological response to the location of this alkyl group.
The hydroxyl group at the 4-position of the pyrimidine (B1678525) ring plays a crucial role in the biological activity of these compounds. The tautomeric equilibrium between the 4-ol and 4-one forms is a key consideration. For many thieno[2,3-d]pyrimidine (B153573) derivatives, the 4-oxo functionality is important for their biological effects. nih.gov For example, thieno[2,3-d]pyrimidin-4-one derivatives have been identified as potent antibacterial agents. nih.gov In some instances, the presence of a hydroxyl group at the 4-position is beneficial. For example, in a study of PI3K inhibitors, changing the hydroxyl group's position from 3 to 4 on a phenyl substituent at the 2-position of a thienopyrimidine scaffold led to a decrease in inhibitory activity. nih.gov This suggests that for certain targets, the precise positioning of a hydroxyl group is critical for optimal interaction.
It has been observed that substitutions at position 4 of the thienopyrimidine core are significant for biological activity. nih.gov For instance, the introduction of a chloro-acetohydrazide derivative at this position resulted in potent cytotoxic effects. nih.gov This indicates that while the inherent 4-ol/4-one tautomerism is important, further derivatization at this position can significantly enhance biological outcomes.
Table 1: Effect of Substitutions at Position 4 on Biological Activity
| Compound ID | Substitution at Position 4 | Biological Activity | Reference |
|---|---|---|---|
| 5 | Chloro-acetohydrazide | Potent cytotoxic effects against all cell lines | nih.gov |
| 8 | Pyrrole-2,5-dione derivative | Higher cytotoxic effects than the reference standard against MCF-7 and HepG-2 | nih.gov |
| 9 | Not specified in abstract | High binding score in molecular docking | nih.gov |
The introduction of halogen atoms, such as bromine, into the thienopyrimidine scaffold can significantly modulate biological activity. For example, in a series of N-(substituted-phenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines, the bromo-substituted derivative showed inhibitory effects on the MDA-MB-231 breast cancer cell line. scielo.br Specifically, the N-(4-Bromophenyl) derivative exhibited an IC50 value against this cell line. scielo.br This demonstrates that halogenation can be a viable strategy to enhance the anticancer properties of this class of compounds. In a related series of thieno[3,2-d]pyrimidines, the presence of a chlorine atom at the C4-position was found to be crucial for cytostatic activity. nih.gov
N-alkylation and other derivatizations of the thienopyrimidine core can lead to compounds with a wide range of biological activities. For instance, the synthesis of 3-amino-thieno[2,3-d]pyrimidin-4-ones has been achieved through cyclization with hydrazine (B178648) monohydrate. nih.gov Further modifications at the 3-position, such as the introduction of allyl, cyclohexyl, or phenyl groups, have been shown to be tolerated in falcipain-2 inhibitors, while para-chloro-phenyl and benzyl (B1604629) groups led to a slight loss of potency. nih.gov In another study, a series of 3-[(N,N-dialkylamino)alkyl/phenyl]-2-(1H)thioxo-5,6,7,8-tetrahydrobenzo(b)thieno(2,3-d)pyrimidine-4(3H)-ones were synthesized and evaluated for their H1-antihistaminic and antimicrobial activities. grafiati.com These examples highlight the versatility of the thienopyrimidine scaffold for the development of various therapeutic agents through N-alkylation and other derivatizations.
Modifications to the ring system fused to the pyrimidine core significantly impact the biological activity of thienopyrimidines. For instance, the incorporation of a morpholine (B109124) moiety is a key feature for designing effective PI3K inhibitors, as it can form crucial hydrogen bonds within the enzyme's active site. nih.gov In one study, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized, with some compounds showing good cytotoxic activities against breast cancer cell lines. nih.gov
The fusion of carbocyclic rings, such as a cyclohexane (B81311) ring, has also been explored. researchgate.net Novel thieno[2,3-d]pyrimidines containing a fused cyclohexane ring exhibited promising PDE4B inhibitory properties. researchgate.net Furthermore, the introduction of other heterocyclic rings, like 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones, has led to potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors. nih.gov These examples demonstrate that modifying the fused ring system is a powerful strategy for developing thienopyrimidine-based compounds with specific biological targets.
Table 2: Impact of Fused Ring Modifications on Biological Activity
| Fused Ring Modification | Target | Resulting Activity | Reference |
|---|---|---|---|
| Morpholine | PI3K | Good cytotoxic activity against breast cancer cell lines | nih.gov |
| Cyclohexane | PDE4B | Promising inhibitory properties | researchgate.net |
| 1,2,4-Triazolo[1,5-a]pyrimidine | PI3Kβ | Potent and selective inhibition | nih.gov |
Comparative SAR Studies Across Isomeric Thienopyrimidines (e.g., Thieno[2,3-d], Thieno[3,2-d], Thieno[3,4-d])
The isomeric form of the thienopyrimidine scaffold plays a critical role in determining its biological activity and reactivity. Comparative studies between thieno[2,3-d], thieno[3,2-d], and thieno[3,4-d]pyrimidine (B1628787) isomers have revealed significant differences.
For instance, in the context of ErbB kinase inhibitors, thieno[3,2-d]pyrimidines were found to have higher reactivity than their thieno[2,3-d] counterparts. nih.gov This was attributed to the greater resonance stabilization of the anionic intermediate formed during the reaction with the thieno[3,2-d]pyrimidine (B1254671) core. nih.gov This difference in reactivity has important implications for the design of covalent inhibitors.
In another study focusing on antiproliferative activity, halogenated thieno[3,2-d]pyrimidines were identified as potent compounds. nih.gov A key finding was the necessity of a chlorine atom at the C4-position for biological activity. nih.gov This highlights a specific structural requirement for activity within the thieno[3,2-d]pyrimidine scaffold.
Furthermore, the development of inhibitors for d-dopachrome (B1263922) tautomerase (MIF2) involved the modification of a thiophene (B33073) core to a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. nih.gov This structural change was a key step in developing potent inhibitors, demonstrating the utility of the thieno[2,3-d]pyrimidine scaffold in this context. nih.gov
While direct comparative studies across all three isomers for the same biological target are not always available, the existing literature clearly indicates that the arrangement of the thiophene and pyrimidine rings significantly influences the resulting biological and chemical properties.
Design and Synthesis of Analogues for SAR Elucidation
The exploration of the thieno[2,3-d]pyrimidine scaffold has led to the synthesis of a diverse array of analogues to systematically investigate how structural modifications influence their biological activity. Researchers have focused on substitutions at various positions of the core structure, primarily at the C2, N3, and the thiophene ring, to elucidate the structure-activity relationship (SAR).
A common synthetic strategy commences with the Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the thieno[2,3-d]pyrimidin-4-one core. nih.govnih.govnih.govresearchgate.netrsc.org For instance, the reaction of a ketone, an acetamide, and elemental sulfur can yield 2-aminothiophene intermediates, which are then refluxed with formic acid and formamide (B127407) to produce the desired thieno[2,3-d]pyrimidin-4(3H)-one derivatives. mdpi.com
Substitutions at the 2-position have been a major point of interest. Studies have shown that introducing various groups, such as alkyl, aryl, and amino moieties, can significantly impact the cytotoxic effects of these compounds. For example, a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were synthesized to evaluate their anti-proliferative properties. researchgate.net In another study, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were prepared through a one-pot reaction, demonstrating that modifications at both the 2 and 3 positions are crucial for activity. nih.gov
The synthesis of derivatives of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-ones has also been undertaken to explore their cytotoxic potential. These syntheses often start from ethyl 2-aminothiophene-3-carboxylates as precursors. nih.gov The introduction of a thiosemicarbazide (B42300) or a 1,3,4-thiadiazole (B1197879) moiety at the 2-position has been shown to yield compounds with significant cytotoxicity against various cancer cell lines. nih.gov
Furthermore, the synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through the condensation of 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) with aroyl halides, followed by cyclization. researchgate.net These studies collectively highlight the versatility of the thieno[2,3-d]pyrimidine scaffold and the importance of systematic analogue synthesis in mapping out the SAR.
The following table summarizes the cytotoxic activity of some representative thieno[2,3-d]pyrimidine analogues, showcasing the impact of different substituents on their anticancer potential.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1 | -CH2-Ph | -H | -CH3 | MDA-MB-435 | - | mdpi.com |
| 2 | -CH2-Ph (amino) | -H | -CH3 | Melanoma | - | mdpi.com |
| 3 | -(thiosemicarbazide) | -ethyl | -H | MDA-MB-231 | 0.000231 | nih.gov |
| 4 | -(1,3,4-thiadiazole) | -ethyl | -H | HeLa | 0.83 | nih.gov |
| 5 | -(1,3,4-thiadiazole) | -ethyl | -H | HT-29 | 0.001 | nih.gov |
| 6 | -(1,3,4-thiadiazole) | -ethyl | -H | HepG2 | 0.99 | nih.gov |
| 7 | -mercapto | -ethyl | -(p-Cl-phenyl)carbamoyl | HUH-7 | 5.8 | researchgate.net |
Pharmacophore Mapping and Identification of Key Structural Features for Activity
Pharmacophore mapping is a crucial step in understanding the essential structural requirements for the biological activity of a compound. For the thieno[2,3-d]pyrimidin-4-ol scaffold, several key features have been identified through SAR and molecular modeling studies that contribute to its anticancer effects.
The thieno[2,3-d]pyrimidine core itself is a critical pharmacophoric element, acting as a bioisostere of purines and quinazolines, which allows it to interact with various biological targets, including protein kinases. nih.govnih.gov The planarity of this fused ring system is often important for effective binding within the active sites of target enzymes.
The substituent at the 2-position plays a significant role in determining the potency and selectivity of the compounds. The presence of an ethyl group, as in the parent compound, or other small alkyl or substituted aryl groups can influence the hydrophobic and steric interactions within the binding pocket. For instance, the introduction of a benzylamino group at the 2-position of a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one resulted in a compound with broad-spectrum cytotoxic activity. mdpi.com This suggests that a combination of a hydrophobic aromatic ring and a hydrogen bond donor/acceptor at this position can be beneficial.
The 4-oxo (or 4-ol) group is a key hydrogen bonding feature. It can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. This interaction is often vital for anchoring the molecule in the correct orientation for inhibitory activity.
Molecular docking studies have provided further insights into the binding modes of these compounds. For some derivatives, the thienopyrimidine core is predicted to bind in the hinge region of protein kinases, a common binding pattern for kinase inhibitors. nih.gov The substituents at various positions then extend into adjacent hydrophobic and hydrophilic pockets, further stabilizing the complex. For instance, in a study of 3-ethyl-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, molecular docking into the active site of (V599E)B-Raf, a cancer-related protein, suggested that the ligands bind in a manner that promotes an inactive conformation of the enzyme. nih.gov
A planar thieno[2,3-d]pyrimidine core for fundamental interactions.
A hydrogen bond donor/acceptor at the 4-position.
A modifiable substituent at the 2-position for tuning potency and selectivity through hydrophobic and hydrogen bonding interactions.
Substituents on the thiophene ring to enhance hydrophobic interactions.
These insights are invaluable for the future design of more effective and target-specific thieno[2,3-d]pyrimidine-based therapeutic agents.
Computational Chemistry and Molecular Modeling Studies
In Silico Screening and Virtual Ligand Library Exploration
In silico screening is a powerful computational technique used to search large libraries of virtual compounds to identify molecules that are most likely to bind to a drug target. For the thieno[2,3-d]pyrimidine (B153573) class, this approach has been instrumental in identifying potential inhibitors for various biological targets. nih.govmdpi.com Studies often involve creating a virtual library of thieno[2,3-d]pyrimidine analogs and screening them against the three-dimensional structure of a target protein. nih.gov This combinatorial virtual screening allows researchers to explore a vast chemical space efficiently, prioritizing a smaller, more manageable number of compounds for synthesis and laboratory testing. nih.gov For instance, target prediction for synthesized thienopyrimidine compounds has revealed high affinity for kinases, proteases, and oxidoreductases. mdpi.com
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to interact with a specific target receptor. For thieno[2,3-d]pyrimidine derivatives, this methodology has been used to design new compounds targeting enzymes like phosphoinositide 3-kinases (PI3K). nih.gov By analyzing the common pharmacophoric features of known potent inhibitors, researchers can design new molecules that fit this spatial and electronic pattern. nih.gov The effectiveness of these newly designed compounds is often evaluated by their field alignment score, which measures how well their electronic fields match the pharmacophore model of a known active lead compound. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to understand the binding mechanisms of thieno[2,3-d]pyrimidine derivatives. nih.govsemanticscholar.org Docking studies have been performed on this class of compounds against a variety of protein targets implicated in cancer and infectious diseases. mdpi.comnih.gov These simulations reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the target's active site. nih.govtandfonline.com For example, docking studies of thieno[2,3-d]pyrimidine derivatives have shown promising binding affinities and interaction modes with targets like Fms-like tyrosine kinase 3 (FLT3), vascular endothelial growth factor receptor 2 (VEGFR-2), and B-cell lymphoma 2 (Bcl-2). nih.govmdpi.comnih.govnih.gov The results often show that the binding modes of novel derivatives are similar to those of co-crystallized ligands or known potent inhibitors. nih.govnih.govresearchgate.net
Table 1: Molecular Docking Studies of Thieno[2,3-d]pyrimidine Derivatives
| Target Protein | Compound Series/Derivative | Key Findings/Interactions | Source |
|---|---|---|---|
| Fms-like tyrosine kinase 3 (FLT3) | 2-morpholinoacetamido derivative 10a | Showed promising binding affinity and interactions similar to the co-crystallized ligand. | nih.govnih.gov |
| VEGFR-2 | Derivative 17f | Exhibited high activity (IC₅₀ = 0.23 µM), equal to the reference drug sorafenib. Docking confirmed binding interactions. | nih.gov |
| Bcl-2 | Various pyrimidine (B1678525) derivatives | Ligands docked into the binding domain with negative dock energy values, indicating favorable interactions. | mdpi.com |
| EGFR (Wild & Mutant) | Derivative 5b | Docking studies assessed binding efficiency against both wild-type and mutant EGFR, confirming correct binding modes. | semanticscholar.org |
| PI3K | Derivative VIb | Showed a comparable binding mode to the PI-103 inhibitor in the PI3K active site. | nih.gov |
| DNA and 3ERT Protein (Breast Cancer) | Derivatives AK-1, AK-2, AK-4 | Docking showed high binding affinities (ΔG = -6.3 to -7.0 kcal/mol). | wum.edu.pk |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govcjsc.ac.cnrsc.org These studies generate models that can predict the activity of new, unsynthesized compounds, thereby guiding drug design. cjsc.ac.cn The statistical significance of these models is validated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govcjsc.ac.cn High values for these parameters indicate a robust model with good predictive power. nih.govcjsc.ac.cn These models provide contour maps that show where steric, electrostatic, and other fields can be modified on the molecular scaffold to enhance biological activity. rsc.org
Table 2: QSAR Model Validation for Thieno[2,3-d]pyrimidine Derivatives
| QSAR Method | q² (Cross-validation) | r² (Non-cross-validation) | Target/Activity | Source |
|---|---|---|---|---|
| CoMFA | 0.621 | 0.959 | Antitumor Activity | cjsc.ac.cn |
| CoMSIA | 0.522 | 0.961 | Antitumor Activity | cjsc.ac.cn |
| HQSAR | 0.535 | 0.871 | Antitumor Activity | cjsc.ac.cn |
| CoMFA (HIV-1 RT) | 0.594 | 0.974 | HIV-1 RT Inhibition | nih.gov |
| CoMSIA (HIV-1 RT) | 0.528 | 0.965 | HIV-1 RT Inhibition | nih.gov |
Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of molecules. For thieno[2,3-d]pyrimidine derivatives, computational assessments have been performed to predict properties like adherence to Lipinski's Rule of Five, topological polar surface area (TPSA), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 enzymes (e.g., CYP2D6). nih.govmdpi.comnih.gov Many studies have reported that newly synthesized thieno[2,3-d]pyrimidine derivatives are "drug-like" with promising bioavailability and high intestinal absorption. nih.govmdpi.commdpi.com Such predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery process, saving time and resources. nih.govnih.gov
Table 3: Predicted ADME Properties for Thieno[2,3-d]pyrimidine Derivatives
| Property | Finding | Source |
|---|---|---|
| Drug-Likeness | Investigated compounds were considered "drug-like" with promising bioavailability. | nih.govnih.gov |
| Lipinski's Rule of Five | All tested compounds recorded no violations, with log P < 5. | mdpi.com |
| Topological Polar Surface Area (TPSA) | Values ranged from 146.38 to 196.77 Ų. | mdpi.com |
| BBB Penetration | Most compounds predicted to have low to very low BBB penetration levels. | nih.gov |
| CYP2D6 Inhibition | Predicted to have a non-inhibitory effect against CYP2D6. | nih.gov |
| Intestinal Absorption | Calculations suggested high intestinal absorption. | mdpi.com |
Conformational Analysis and Stability Studies
Understanding the three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of thieno[2,3-d]pyrimidine derivatives is often an integral part of molecular modeling studies. Methods like the MM2 algorithm are used to optimize the 3D structures of compounds before docking or QSAR analysis. nih.gov Furthermore, molecular dynamics (MD) simulations are employed to study the stability of the ligand-receptor complex over time. semanticscholar.orgnih.govtandfonline.com These simulations can confirm the stability of binding modes predicted by docking and provide insights into the conformational changes that occur upon binding. semanticscholar.org For certain thieno[3,4-d]pyrimidine (B1628787) inhibitors, MD simulations have shown that a specific "horseshoe-like" conformation is critical for inhibitory activity and the stability of the complex. nih.govtandfonline.com
Development of Novel Derivatives and Lead Optimization Strategies
Design and Synthesis of Chemically Diverse Thienopyrimidine Analogues
The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives is versatile, allowing for extensive structural modifications. A common and foundational method is the Gewald reaction, which is used to prepare the initial 2-aminothiophene ring, the precursor for the thienopyrimidine system. nih.govmdpi.com This approach involves the reaction of a ketone, an activated nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. nih.govmdpi.com
Once the substituted 2-aminothiophene-3-carboxylate or carboxamide is formed, the pyrimidine (B1678525) ring can be constructed through cyclization. nih.govscispace.com For instance, cyclization with formamidine (B1211174) acetate (B1210297) yields the thieno[2,3-d]pyrimidin-4-one core. nih.gov This core is a key intermediate that can be further modified. A frequent strategy involves chlorination of the 4-oxo group using reagents like phosphorus oxychloride to produce a 4-chloro-thieno[2,3-d]pyrimidine intermediate. nih.gov This chlorinated intermediate is highly reactive and allows for nucleophilic substitution with various amines, leading to a diverse library of 4-amino-thieno[2,3-d]pyrimidine analogues. nih.gov
Another synthetic route involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base to form the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine. nih.gov Researchers have also developed multi-step protocols to create more complex derivatives, such as tetrahydropyridothienopyrimidines, which have shown promise as cytotoxic and anti-angiogenic agents. nih.gov
These synthetic strategies enable the introduction of a wide array of substituents at various positions of the thienopyrimidine scaffold, which is crucial for exploring the structure-activity relationship (SAR) and optimizing the biological activity of the resulting compounds. nih.govijacskros.com
Table 1: General Synthetic Pathway for 4-Substituted Thieno[2,3-d]pyrimidine Analogues
| Step | Description | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | Gewald Reaction | Ketone, Activated Nitrile, Sulfur | Base (e.g., Morpholine (B109124), Diethylamine) | 2-Aminothiophene derivative | nih.govmdpi.com |
| 2 | Pyrimidine Ring Formation | 2-Aminothiophene derivative | Formamidine Acetate | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 3 | Chlorination | Thieno[2,3-d]pyrimidin-4(3H)-one | Phosphorus Oxychloride (POCl₃) | 4-Chlorothieno[2,3-d]pyrimidine (B15048) | nih.gov |
| 4 | Nucleophilic Substitution | 4-Chlorothieno[2,3-d]pyrimidine | Various Amines (R-NH₂) | 4-Amino-thieno[2,3-d]pyrimidine analogues | nih.gov |
Scaffold Hopping as a Strategy for Improved Pharmacological Properties (e.g., Pyrrolopyrimidines)
Scaffold hopping is a powerful lead optimization strategy in medicinal chemistry used to identify isosteric replacements for a core molecular structure. The goal is to discover novel scaffolds that retain or improve biological activity while offering enhanced properties such as better selectivity, improved pharmacokinetic profiles, or novel intellectual property. namiki-s.co.jp This technique has been successfully applied to the thienopyrimidine core.
A notable example of scaffold hopping involves transitioning from the thieno[2,3-d]pyrimidine scaffold to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. mdpi.comnih.gov While both are bicyclic heteroaromatic systems and bioisosteres of purine (B94841), the change from a thiophene (B33073) ring to a pyrrole (B145914) ring can significantly alter the molecule's electronic and steric properties, leading to different interactions with biological targets. nih.govnih.gov
This strategy has been employed to develop novel kinase inhibitors. For instance, researchers have designed and synthesized pyrrolo[2,3-d]pyrimidine analogs as potent inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a validated target in drug discovery. mdpi.com In some cases, fragments of known drugs are merged with the new scaffold, a technique known as molecular hybridization, to guide the design of new potent inhibitors. mdpi.com Similarly, scaffold hopping from a pyrrolopyrimidine core to a pyrrolopyrazine scaffold has been used to develop novel Janus kinase (JAK) inhibitors, demonstrating the versatility of this approach in kinase-targeted drug discovery. researchgate.net The application of scaffold hopping has also led to the development of potent and selective PI3Kδ inhibitors based on the thienopyrimidine scaffold itself, showcasing its utility even without changing the core heterocyclic system. acs.org
Strategies for Enhancing Potency, Selectivity, and Overcoming Drug Resistance
A primary focus of lead optimization is to enhance the potency and selectivity of drug candidates while also addressing the potential for drug resistance. For thienopyrimidine derivatives, several strategies have proven effective.
Enhancing Potency and Selectivity: Structure-activity relationship (SAR) studies are crucial for guiding modifications that improve potency. For thienopyrimidine-based PI3K inhibitors, it was found that incorporating a sulfonamide group at the 3-position of a methoxylpyridine substituent significantly boosted potency. nih.gov This enhancement was attributed to a strong interaction, including a charge interaction from the deprotonated sulfonamide nitrogen, with a key lysine (B10760008) residue (Lys833) in the enzyme's affinity pocket. nih.gov Further modifications, such as replacing a methoxy (B1213986) group with a chlorine atom on the pyridine (B92270) ring, led to a tenfold increase in PI3Kα potency. nih.gov
Selectivity is equally important, especially in kinase inhibitor development where off-target effects are a major concern. The thienopyrimidine scaffold itself can confer selectivity. For example, certain thienopyrimidine derivatives show good selectivity for PI3Kα over mTOR, which is hypothesized to be due to the sulfur atom in the thienopyrimidine ring causing a stronger steric repulsion with a tyrosine residue in mTOR compared to the corresponding residue in PI3Kα. nih.gov Structure-based design has also led to the identification of pyrrolidine-containing derivatives as highly ligand-efficient and kinome-selective PI3Kδ inhibitors. researchgate.net
Overcoming Drug Resistance: Drug resistance is a major hurdle in cancer therapy. nih.gov Thienopyrimidine derivatives are being developed with resistance-breaking mechanisms in mind. One approach is to design inhibitors that can effectively target mutated forms of enzymes that no longer bind to first-generation drugs. researchgate.net Another strategy involves developing compounds that modulate the activity of drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in multidrug-resistant cancer cells. nih.gov For example, certain pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors have been shown to reverse P-gp-mediated multidrug resistance, suggesting a potential therapeutic strategy for resistant cancers. nih.gov The development of thiosemicarbazone derivatives has also been explored as a way to overcome resistance to other anticancer agents. mdpi.com
Table 2: SAR Summary for Potency Enhancement of Thienopyrimidine-Based PI3Kα Inhibitors
| Compound Series | Modification | Effect on Potency | Rationale | Reference |
| 6 | Incorporation of sulfonamide on pyridine ring | Significant potency boost | Strong interaction with Lys833 in affinity pocket | nih.gov |
| 6k vs 6g | Replacement of methoxy with chlorine on pyridine | ~10-fold potency enhancement | Favorable interactions in the kinase binding site | nih.gov |
| 6e | Addition of a methyl group to the thienopyrimidine core | Significant potency drop | Unfavorable steric or electronic effect | nih.gov |
Development of Lead Compounds for Specific Therapeutic Areas
The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the development of lead compounds for a variety of therapeutic areas, most notably in oncology. researchgate.netnih.gov
Anticancer Agents: A significant body of research has focused on thienopyrimidine derivatives as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. researchgate.net
VEGFR-2 Inhibitors: Several novel thienopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govresearchgate.net Compound 11n from one study showed high cytotoxic activity against multiple cancer cell lines and was found to inhibit VEGFR-2 phosphorylation. nih.gov
PI3K Inhibitors: The thienopyrimidine core is a well-established pharmacophore for inhibitors of the PI3K-Akt-mTOR pathway. mdpi.com Derivatives such as GDC-0941 have entered clinical trials. mdpi.com Further optimization has led to compounds like 6k , which exhibits subnanomolar IC₅₀ values against PI3Kα. nih.gov Other series have been developed as potent and selective PI3Kδ inhibitors for treating B-cell malignancies. acs.org
ROCK Inhibitors: A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were discovered as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The lead compound, 8k , showed IC₅₀ values in the low nanomolar range against ROCK I and ROCK II. nih.gov
Other Kinase Inhibitors: Thienopyrimidine-based compounds have also been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and as potential dual EGFR/STAT3 inhibitors. nih.govbohrium.com
Other Therapeutic Areas: Beyond cancer, the thienopyrimidine scaffold has shown promise in other fields.
Anti-Infective Agents: Derivatives have been evaluated for anti-HIV, antimalarial, antibacterial, and antifungal activities. nih.govnih.govnih.gov
Herbicides: A potent thieno[2,3-d]pyrimidine-2,4-dione-based inhibitor of protoporphyrinogen (B1215707) IX oxidase (PPO), an essential target for herbicides, has been discovered through structure-guided optimization. nih.gov
Table 3: Examples of Thieno[2,3-d]pyrimidine-Based Lead Compounds
| Compound/Series | Therapeutic Area | Target(s) | Key Findings | Reference |
| 11n (tetrahydropyridothienopyrimidine) | Anticancer | VEGFR-2, Angiogenesis | High cytotoxic activity, induces apoptosis, inhibits VEGFR-2 phosphorylation. | nih.gov |
| 9a (thieno[2,3-d]pyrimidine) | Anticancer | PI3Kα | Moderate cytotoxic and PI3Kα inhibitory activity. | mdpi.com |
| 6k (thienopyrimidine) | Anticancer | PI3Kα | Subnanomolar PI3Kα potency with good selectivity over mTOR. | nih.gov |
| 8k (thieno[2,3-d]pyrimidin-4(3H)-one) | Anticancer | ROCK I/II | Highly potent ROCK inhibitor (IC₅₀ = 0.004/0.001 µM). | nih.gov |
| 6g (thieno[2,3-d]pyrimidine-2,4-dione) | Herbicide | PPO | Excellent and wide spectrum of weed control. | nih.gov |
Future Research Directions and Therapeutic Potential
Exploration of Unidentified Biological Targets and Pathways
The therapeutic efficacy of thienopyrimidine derivatives stems from their ability to interact with a variety of biological targets, largely due to their structural resemblance to adenine (B156593). researchgate.net While many thienopyrimidines have been identified as kinase inhibitors, the specific targets for many analogs, including 2-Ethylthieno[2,3-d]pyrimidin-4-ol, remain to be fully elucidated. researchgate.net
Future research will likely focus on screening this compound against broad panels of kinases and other enzymes to uncover novel biological targets. For instance, different derivatives of the core scaffold have shown inhibitory activity against:
Receptor Interacting Protein Kinase 2 (RIPK2) , a target for inflammatory diseases and acute liver injury. nih.gov
Ubiquitin-specific Protease 7 (USP7) , a deubiquitinating enzyme implicated in the progression of various cancers. nih.gov
Dihydrofolate Reductase (DHFR) , a clinically validated target for antifolate cancer therapies. nih.gov
B-Raf oncogene , a key component in the Raf-MEK-ERK signaling pathway critical to cancer cell proliferation. researchgate.net
Bacterial Respiratory Complex I , presenting a potential pathway for developing narrow-spectrum antibiotics against pathogens like Helicobacter pylori. nih.gov
By identifying the specific molecular targets and pathways modulated by this compound, researchers can better understand its mechanism of action and prioritize its development for specific diseases.
Development of Advanced Synthetic Methodologies
The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives is well-established, often commencing from substituted thiophene (B33073) precursors. A common and versatile route is the Gewald reaction, which can produce polysubstituted aminothiophenes. nih.govmdpi.com These intermediates can then undergo cyclocondensation with various reagents to form the fused pyrimidine (B1678525) ring. For example, the synthesis of 4-amino-thieno[2,3-d]pyrimidines has been achieved by reacting a 2-amino-3-cyanothiophene intermediate with nitriles under acidic conditions. mdpi.com
Despite established methods, there is a continuous need for advanced synthetic methodologies. Future developments will likely focus on:
One-Pot Reactions: Streamlining multi-step sequences to improve efficiency and reduce waste.
Diversity-Oriented Synthesis: Creating large libraries of analogs with varied substitutions at different positions of the thienopyrimidine core to facilitate comprehensive structure-activity relationship (SAR) studies.
Flow Chemistry and Microwave-Assisted Synthesis: Employing modern technologies to accelerate reaction times, improve yields, and enhance scalability. mdpi.com
These advancements are crucial for rapidly generating novel derivatives of this compound for biological screening and optimization.
Integration of High-Throughput Screening and Computational Methods for Drug Discovery
Modern drug discovery heavily relies on the synergy between experimental and computational approaches. High-throughput screening (HTS) has been instrumental in identifying thienopyrimidine-based compounds with therapeutic potential from large chemical libraries. nih.govnih.gov For instance, an HTS campaign led to the discovery of thienopyrimidine compounds that selectively inhibit the growth of H. pylori. nih.gov
Following initial HTS hits, computational methods such as molecular docking are employed to predict how these molecules bind to their biological targets. researchgate.nettandfonline.com These in silico studies provide critical insights into the molecular interactions driving bioactivity, such as hydrogen bonding and hydrophobic interactions within the target's active site. tandfonline.com This information guides the rational design of more potent and selective analogs. For example, docking studies have been used to explore the interaction of thienopyrimidine derivatives with targets like h-NTPDases and oncogenic B-Raf. researchgate.netresearchgate.net The data generated from these integrated approaches, often presented as IC₅₀ values, are critical for advancing lead compounds.
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 6j | HCT116 (Colon Cancer) | 0.6 - 1.2 | nih.gov |
| Compound 6j | A2780 (Ovarian Cancer) | 0.6 - 1.2 | nih.gov |
| Compound 10b | MCF-7 (Breast Cancer) | 19.4 | nih.gov |
| Compound 10e | MCF-7 (Breast Cancer) | 14.5 | nih.gov |
| Compound 10e | HCT-116 (Colon Cancer) | 57.01 | nih.gov |
| Compound 10e | PC-3 (Prostate Cancer) | 25.23 | nih.gov |
Potential for Combination Therapies
The development of drug resistance is a major obstacle in cancer chemotherapy. One strategy to overcome this is the use of combination therapies, where drugs with different mechanisms of action are administered together. nih.gov The hybridization of two or more pharmacophores into a single molecule is an innovative approach to achieve synergistic effects and combat resistance. nih.gov
Given that thienopyrimidine derivatives often function as kinase inhibitors, they are prime candidates for use in combination regimens. researchgate.netnih.gov For example, this compound, if identified as an inhibitor of a specific cancer-related pathway, could potentially be combined with standard cytotoxic agents or with drugs that target complementary signaling pathways. This approach could lead to enhanced therapeutic efficacy and a reduction in the likelihood of resistance developing. Future research should explore these synergistic combinations in preclinical cancer models.
Addressing Challenges in Thienopyrimidine-Based Drug Development
A significant hurdle in drug development is translating promising in vitro activity into in vivo efficacy. nih.govnih.gov Many compounds that show high potency in cell-based assays fail in animal models due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. nih.gov
Thienopyrimidine-based drug development faces these same challenges. For example, a potent antimalarial thieno[2,3-d]pyrimidine derivative, compound 56c, reduced parasitemia in mice but did not improve survival, highlighting the gap between in vitro and in vivo results. nih.gov Similarly, the development of thienopyrimidines against H. pylori required further optimization to increase solubility and free-drug levels at the site of infection to achieve in vivo efficacy. nih.gov
However, recent successes demonstrate that these challenges can be overcome through targeted medicinal chemistry efforts. A thieno[3,2-d]pyrimidine (B1254671) derivative, HY3, was developed as a RIPK2 inhibitor with a favorable oral bioavailability of 46.6% and significant in vivo anti-inflammatory effects in a mouse model. nih.gov Future research on this compound must therefore include early assessment and optimization of its drug-like properties to ensure that its therapeutic potential can be realized in a clinical setting.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethylthieno[2,3-d]pyrimidin-4-ol derivatives, and how are reaction conditions optimized?
- Methodology : A common approach involves multi-step reactions starting with Knoevenagel condensation and Gewald reactions to form the thienopyrimidine core. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is synthesized via cyclization of intermediates like 2-amino-4-phenylthiophene-3-carbonitrile . Chlorination with POCl₃ at 90°C for 2–4 hours yields 4-chloro derivatives, which are further functionalized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole tethering . Solvent systems (e.g., DMF:water:t-BuOH) and catalyst ratios (Na-ascorbate/CuSO₄) are critical for optimizing yields (70–94%) and reducing purification steps .
Q. How are structural and purity characteristics validated for thienopyrimidine derivatives?
- Methodology : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Confirms regiochemistry and substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups) .
- FT-IR : Validates functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹ for amides) .
- Mass spectrometry : Ensures molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for compound 6a: m/z 462.1) .
- TLC : Monitors reaction progress and purity using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., triazole substituents) influence antimicrobial activity in thienopyrimidine derivatives?
- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Cl, 4-F on aryl triazoles) enhance antibacterial potency. For instance, compound 6d (4-Cl substituent) shows MIC values of 6.25 µg/mL against S. aureus and E. coli, outperforming non-halogenated analogs . Antifungal activity correlates with lipophilicity; derivatives with methoxy groups (e.g., 6e ) exhibit moderate inhibition (MIC 12.5 µg/mL) against C. albicans . Dose-response assays and molecular docking (e.g., targeting bacterial DHFR or fungal CYP51) are recommended to validate mechanisms .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodology : Contradictions may arise from variations in assay conditions or substituent positioning. To address this:
- Standardized assays : Use consistent MIC protocols (e.g., CLSI guidelines) and control strains .
- Crystallography/XRD : Resolve regiochemical ambiguities (e.g., thienopyrimidine ring conformation impacts target binding) .
- Comparative SAR : Evaluate substituent electronic effects (Hammett σ values) and steric parameters (e.g., Tolman cone angles) to rationalize activity trends .
Q. How can computational methods guide the design of thienopyrimidine-based inhibitors?
- Methodology :
- Molecular docking : Predict binding affinities to targets like thymidylate synthase (TS) or dihydrofolate reductase (DHFR). For example, 2-amino-6-ethylthieno[2,3-d]pyrimidin-4-ol derivatives show strong interactions with TS active-site residues (ΔG = −9.2 kcal/mol) .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate physicochemical properties with antimicrobial IC₅₀ values .
Notes for Reproducibility
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., hydrolysis of chlorinated intermediates) .
- Biological assays : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and triplicate measurements to ensure statistical validity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
